molecular formula C29H29FN4O2 B609139 rac-ML309 CAS No. 1355446-05-7

rac-ML309

Cat. No. B609139
M. Wt: 484.56456
InChI Key: GZLNOSRHZLTDMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ML309 is a potent inhibitor of R132H mutant IDH1 capable of reducing 2-hydroxyglutarate production in U87 MG glioblastoma cells. ML309 is capable of potent and selective inhibition of mutant IDH1 and effectively lowers cell-based production of 2-HG in a U87MG mutant glioblastoma cell line.

Scientific Research Applications

Gene Therapy and Regulatory Oversight

Research involving rac-ML309 intersects significantly with gene therapy, a technique involving the insertion of new genetic material into a human subject. This area of research, especially involving recombinant DNA technology, has sparked discussion over safety, ethical, and societal concerns. The Recombinant DNA Advisory Committee (RAC) established by the National Institutes of Health (NIH) plays a crucial role in providing oversight and public discussion for gene transfer research protocols (Lenzi, Altevogt, & Gostin, 2014). Another aspect of rac-ML309 research is its implication in the field of molecular biology, particularly in the study of DNA repair mechanisms. For example, research on yeast DNA polymerase, Poleta, which is involved in postreplicational repair of UV-damaged DNA, provides insights into the broader context of DNA repair and manipulation, a field relevant to rac-ML309 research (Johnson, Prakash, & Prakash, 1999).

Cancer Research and Rac GTPase Signaling

A significant area of research involving rac-ML309 is its role in the context of hematopoietic malignancies, specifically in acute myeloid leukemia (AML). Studies have shown that the Rac family of small Rho GTPases, which rac-ML309 targets, critically regulate cellular functions in the initiation and maintenance of hematopoietic malignancies. Inhibition of Rac signaling and downstream prosurvival Bcl-2 proteins, as investigated in the context of MLL-AF9 leukemia, presents a potential therapeutic approach in cancer treatment (Mizukawa et al., 2011).

Molecular Inhibition Mechanisms

A detailed understanding of the binding mechanisms of small molecule inhibitors like rac-ML309 is crucial in the field of cancer research. A study on mutant Isocitrate Dehydrogenase IDH1, implicated in glioblastoma and AML, revealed insights into the binding mechanism of ML309, a similar molecule to rac-ML309. This study provides essential information on how such inhibitors interact with their targets, thereby influencing the development of targeted therapies for cancer treatment (Davis et al., 2014).

properties

CAS RN

1355446-05-7

Product Name

rac-ML309

Molecular Formula

C29H29FN4O2

Molecular Weight

484.56456

IUPAC Name

2-(2-(1H-benzo[d]imidazol-1-yl)-N-(3-fluorophenyl)acetamido)-N-cyclopentyl-2-(o-tolyl)acetamide

InChI

InChI=1S/C29H29FN4O2/c1-20-9-2-5-14-24(20)28(29(36)32-22-11-3-4-12-22)34(23-13-8-10-21(30)17-23)27(35)18-33-19-31-25-15-6-7-16-26(25)33/h2,5-10,13-17,19,22,28H,3-4,11-12,18H2,1H3,(H,32,36)

InChI Key

GZLNOSRHZLTDMT-UHFFFAOYSA-N

SMILES

FC1=CC(N(C(CN2C=NC3=C2C=CC=C3)=O)C(C4=CC=CC=C4C)C(NC5CCCC5)=O)=CC=C1

Appearance

white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ML309;  ML-309;  ML 309.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
rac-ML309
Reactant of Route 2
Reactant of Route 2
rac-ML309
Reactant of Route 3
Reactant of Route 3
rac-ML309
Reactant of Route 4
Reactant of Route 4
rac-ML309
Reactant of Route 5
Reactant of Route 5
rac-ML309
Reactant of Route 6
Reactant of Route 6
rac-ML309

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.